molecular formula C12H18O2 B12664038 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester CAS No. 100520-15-8

1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester

Cat. No.: B12664038
CAS No.: 100520-15-8
M. Wt: 194.27 g/mol
InChI Key: HWYHIAJMCCJYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester typically begins with mesityl oxide and ethyl acetoacetate. These starting materials undergo cyclization under acidic conditions to form ethyl 4-oxo-2,6,6-trimethyl-2-cyclohexenecarboxylate. This intermediate is then reduced and dehydrated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is widely used in the fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, although specific details may vary depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester include:

These compounds share structural similarities but differ in functional groups and specific properties. The uniqueness of this compound lies in its specific odor profile and applications in the fragrance industry.

Properties

CAS No.

100520-15-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 4,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C12H18O2/c1-5-14-11(13)10-7-6-9(2)8-12(10,3)4/h6-7H,5,8H2,1-4H3

InChI Key

HWYHIAJMCCJYNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(CC1(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.